molecular formula C8H11N2O2+ B14715584 Pyridinium, hydroxide, inner salt, ethyl ester CAS No. 23025-55-0

Pyridinium, hydroxide, inner salt, ethyl ester

Cat. No.: B14715584
CAS No.: 23025-55-0
M. Wt: 167.19 g/mol
InChI Key: KTTPWAJPBLIZPI-UHFFFAOYSA-O
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Description

Pyridinium, hydroxide, inner salt, ethyl ester is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, hydroxide, inner salt, ethyl ester typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyridinium salt, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or a mixture of ethanol and water

    Catalyst: Triethylamine or other tertiary amines

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors for efficient mixing and reaction control

    Purification: Crystallization or distillation to obtain pure product

    Quality Control: Analytical techniques such as NMR and IR spectroscopy to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Pyridinium, hydroxide, inner salt, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Pyridinium N-oxide

    Reduction: Dihydropyridine derivatives

    Substitution: Alkyl or acyl-substituted pyridinium salts

Scientific Research Applications

Pyridinium, hydroxide, inner salt, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: Acts as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

    Medicine: Investigated for its potential use in drug development, particularly in the design of cholinesterase inhibitors.

    Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of pyridinium, hydroxide, inner salt, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridine ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating the redox state of cellular components and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Pyridinium bromide
  • Pyridinium iodide

Comparison

Pyridinium, hydroxide, inner salt, ethyl ester is unique due to its ethyl ester functional group, which imparts distinct chemical reactivity and solubility properties. Compared to other pyridinium salts, it exhibits enhanced solubility in organic solvents and can participate in esterification reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

23025-55-0

Molecular Formula

C8H11N2O2+

Molecular Weight

167.19 g/mol

IUPAC Name

ethyl N-pyridin-1-ium-1-ylcarbamate

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)9-10-6-4-3-5-7-10/h3-7H,2H2,1H3/p+1

InChI Key

KTTPWAJPBLIZPI-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)N[N+]1=CC=CC=C1

Origin of Product

United States

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